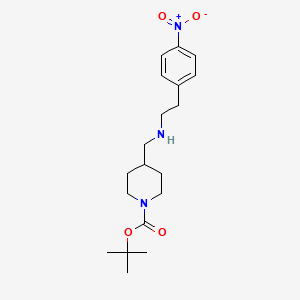
4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a nitrophenyl ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The nitrophenyl ethylamine moiety is then attached through a series of reactions involving amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester is unique due to the presence of the nitrophenyl ethylamine moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with molecular targets that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
1204811-09-5 |
|---|---|
Molekularformel |
C19H29N3O4 |
Molekulargewicht |
363.458 |
IUPAC-Name |
tert-butyl 4-[[2-(4-nitrophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(23)21-12-9-16(10-13-21)14-20-11-8-15-4-6-17(7-5-15)22(24)25/h4-7,16,20H,8-14H2,1-3H3 |
InChI-Schlüssel |
RIGOAUQTYFHPLQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















